(5-(Methoxymethyl)thiazol-2-yl)methanol
Description
(5-(Methoxymethyl)thiazol-2-yl)methanol is a thiazole derivative characterized by a methoxymethyl substituent at the 5-position of the thiazole ring and a hydroxymethyl group at the 2-position. This compound combines the electron-donating properties of the methoxymethyl group with the hydrogen-bonding capacity of the hydroxymethyl moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its structural features are critical for modulating solubility, stability, and biological interactions .
Properties
Molecular Formula |
C6H9NO2S |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
[5-(methoxymethyl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C6H9NO2S/c1-9-4-5-2-7-6(3-8)10-5/h2,8H,3-4H2,1H3 |
InChI Key |
SVVGJRMPLIAMAU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(S1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- Electron Effects : The methoxymethyl group in the target compound enhances electron density at the 5-position, contrasting with electron-withdrawing groups like –CF₃ in , which reduce reactivity in electrophilic substitutions .
- Lipophilicity : The benzo[d]thiazole derivative () exhibits higher lipophilicity due to the fused benzene ring, whereas the phenyl-substituted analog () balances hydrophobicity with steric bulk .
Key Observations :
- Methoxymethylation : The target compound likely requires protective group strategies (e.g., silylation) to prevent oxidation of the hydroxymethyl group during synthesis.
- Trifluoromethylation : highlights the use of specialized reagents for introducing –CF₃ groups, a step requiring anhydrous conditions .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
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